molecular formula C16H21NO10 B1204258 2,3,4,5,6-PENTA-O-ACETYL-D-GALACTONITRILE CAS No. 6272-51-1

2,3,4,5,6-PENTA-O-ACETYL-D-GALACTONITRILE

Cat. No.: B1204258
CAS No.: 6272-51-1
M. Wt: 387.34 g/mol
InChI Key: INCBLRCTSZYSJE-UHFFFAOYSA-N
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Description

2,3,4,5,6-Penta-O-acetyl-D-galactonitrile is a derivative of D-galactose, a monosaccharide that is a constituent of many polysaccharides and glycoproteins. This compound is characterized by the presence of five acetyl groups attached to the hydroxyl groups of the galactose molecule, and a nitrile group replacing the hydroxyl group at the anomeric carbon. Its molecular formula is C16H21NO10, and it has a molecular weight of 387.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Penta-O-acetyl-D-galactonitrile typically involves the acetylation of D-galactose followed by the introduction of the nitrile group. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Penta-O-acetyl-D-galactonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: D-galactonitrile.

    Reduction: D-galactonamine.

    Substitution: Various substituted galactonitrile derivatives.

Scientific Research Applications

2,3,4,5,6-Penta-O-acetyl-D-galactonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: It serves as a building block for the synthesis of glycoproteins and glycolipids, which are essential for cell recognition and signaling.

    Medicine: It is investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 2,3,4,5,6-Penta-O-acetyl-D-galactonitrile exerts its effects depends on its application. In biological systems, it can be incorporated into glycoproteins and glycolipids, influencing cell signaling and recognition pathways. The acetyl groups protect the hydroxyl groups during synthetic processes, allowing for selective reactions at the nitrile group.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Penta-O-acetyl-D-glucononitrile: Similar structure but derived from D-glucose.

    2,3,4,5,6-Penta-O-acetyl-D-mannonitrile: Derived from D-mannose.

Uniqueness

2,3,4,5,6-Penta-O-acetyl-D-galactonitrile is unique due to its specific configuration and the presence of the nitrile group, which allows for selective reactions that are not possible with other acetylated sugars. Its specific stereochemistry makes it particularly useful in the synthesis of galactose-containing biomolecules .

Properties

CAS No.

6272-51-1

Molecular Formula

C16H21NO10

Molecular Weight

387.34 g/mol

IUPAC Name

(2,3,4,5-tetraacetyloxy-5-cyanopentyl) acetate

InChI

InChI=1S/C16H21NO10/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h13-16H,7H2,1-5H3

InChI Key

INCBLRCTSZYSJE-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

6337-12-8
6272-51-1
40732-44-3

Synonyms

glucose aldonitrile pentaacetate

Origin of Product

United States

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